molecular formula C21H17F3N6O2 B11423376 2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11423376
M. Wt: 442.4 g/mol
InChI Key: BQDQLJSBCQMITQ-UHFFFAOYSA-N
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Description

2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound featuring a triazolopyrimidine core.

Preparation Methods

The synthesis of 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism makes it a potent anticancer agent with potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as:

What sets 2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart is its unique combination of substituents, which enhances its specificity and potency as a CDK2 inhibitor .

Properties

Molecular Formula

C21H17F3N6O2

Molecular Weight

442.4 g/mol

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H17F3N6O2/c1-13-2-4-14(5-3-13)10-30-19-18(27-28-30)20(32)29(12-25-19)11-17(31)26-16-8-6-15(7-9-16)21(22,23)24/h2-9,12H,10-11H2,1H3,(H,26,31)

InChI Key

BQDQLJSBCQMITQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2

Origin of Product

United States

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